N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Molecular Formula: C₁₅H₁₁Cl₂FN₄O
Molecular Weight: 353.18 g/mol
CAS Number: 649665-04-3
Structural Features:
- Pyrazolo[3,4-b]pyridine core with a 1,3-dimethyl substitution.
- N5-linked 3-chloro-4-fluorophenyl group and 4-chloro substituent.
- Carboxamide functional group at position 5 .
Its synthesis involves intermediates like 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid, as noted in .
Properties
IUPAC Name |
4-chloro-N-(3-chloro-4-fluorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN4O/c1-7-12-13(17)9(6-19-14(12)22(2)21-7)15(23)20-8-3-4-11(18)10(16)5-8/h3-6H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDRIALHCCETOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. The final step involves the formation of the carboxamide group.
Formation of Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of Substituents: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. Common reagents include chlorinating and fluorinating agents.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[3,4-b]pyridine Carboxamides
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Halogenation : The target compound contains two chlorine atoms and one fluorine, which may enhance binding affinity through halogen bonding compared to analogs with fewer halogens (e.g., 175201-94-2) .
- Functional Groups : Replacement of the carboxamide with a carboxylic acid (107658-94-6, 175201-94-2) reduces basicity and increases solubility but may limit blood-brain barrier penetration .
Key Observations :
- Activity Trends: While the target compound lacks explicit activity data, pyrazolo[3,4-b]pyridine derivatives (e.g., adamantanyl analog in ) show cannabinoid receptor activity, suggesting a possible shared target .
Table 3: Regulatory Status and Hazards
Key Observations :
- Safety : The target compound’s hazard profile (H319) aligns with eye irritation risks common in halogenated aromatics, whereas sulfur-containing analogs () may pose distinct metabolic challenges .
Biological Activity
N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
It has a complex structure that includes a pyrazolo[3,4-b]pyridine core with various substituents that enhance its biological activity.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit diverse biological activities, including:
- Antiproliferative Effects : Many derivatives have been shown to inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis through activation of caspases and modulation of cell cycle proteins such as CDK2 and CDK9 .
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit key kinases involved in cancer progression, such as p90 ribosomal S6 kinases (RSK2) and aurora A kinases .
Biological Activity Data
| Activity | IC50 (µM) | Cell Lines Tested |
|---|---|---|
| Anticancer Activity | 2.59 | HeLa |
| Antiproliferative Activity | Variable | MV4-11, K562, MCF-7 |
| CDK2 Inhibition | Significant | Various cancer cell lines |
| Induction of Apoptosis | Yes | Various cancer cell lines |
Case Studies
- Anticancer Activity : A study evaluated the compound's activity against various cancer cell lines. It demonstrated notable anticancer effects with IC50 values comparable to established chemotherapeutics like doxorubicin. The compound induced significant apoptosis in HeLa cells through caspase activation and reduced expression of proliferating cell nuclear antigen (PCNA) .
- Mechanistic Insights : Another investigation focused on the molecular docking of this compound with CDK2 and CDK9. The results indicated strong binding affinities, suggesting that this compound may serve as a lead for developing selective inhibitors for these kinases .
- Comparative Studies : In comparative studies with other pyrazolo derivatives, this compound showed enhanced activity due to its specific substitutions which influence its interaction with biological targets .
Q & A
Q. What synthetic strategies are critical for optimizing the yield and purity of N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?
Methodological Answer: Synthesis optimization involves:
- Stepwise Functionalization : Begin with chlorination of the pyridine core, followed by introduction of the trifluoromethyl group (if applicable) and aryl substituents .
- Coupling Reactions : Use condensation reactions (e.g., carboxamide formation via activated esters) to attach the 3-chloro-4-fluorophenyl moiety .
- Purification : Employ column chromatography and recrystallization to isolate intermediates. Monitor purity via HPLC (>95%) and confirm structures using H/C NMR .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and packing (e.g., monoclinic system, space group P2₁/c, unit cell parameters: a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003°) .
- Spectroscopy : Use F NMR to verify fluorophenyl substitution and LC-MS for molecular weight confirmation .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting points and polymorphic stability .
Advanced Research Question
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
Methodological Answer:
- Substituent Variation : Systematically modify substituents (e.g., replace Cl/F on the aryl ring, alter pyrazole methyl groups) and test biological activity in target assays (e.g., kinase inhibition) .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .
- Data Correlation : Apply multivariate analysis to link structural features (e.g., logP, steric bulk) with activity trends. For example, fluorophenyl groups enhance membrane permeability in agrochemical analogs .
Advanced Research Question
Q. How can contradictory biological activity data across assay systems be resolved?
Methodological Answer:
- Orthogonal Assays : Validate activity in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) systems to distinguish direct target effects from off-target interactions .
- Structural Analysis : Compare X-ray structures of the compound bound to different protein isoforms to identify binding mode variations .
- Metabolic Stability Testing : Assess liver microsome stability to rule out rapid degradation as a cause of inconsistent in vivo/in vitro results .
Advanced Research Question
Q. What role does X-ray crystallography play in understanding target interactions?
Methodological Answer:
- Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) and resolve structures to identify key interactions (e.g., hydrogen bonds with backbone amides, hydrophobic packing) .
- Electrostatic Mapping : Analyze electron density maps to confirm halogen bonding between the chloro/fluoro groups and protein residues (e.g., tyrosine OH) .
Q. What in vitro models are suitable for initial biological evaluation?
Methodological Answer:
- Enzyme Inhibition Assays : Test against recombinant kinases or phosphatases using fluorescence polarization or ADP-Glo™ kits .
- Cell Viability Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess cytotoxicity (IC₅₀ determination) .
- Membrane Permeability : Employ Caco-2 monolayers or PAMPA to predict oral bioavailability .
Advanced Research Question
Q. How can computational modeling predict target engagement and off-target risks?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding poses in active sites (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories to assess complex stability and identify critical residues (e.g., hinge region interactions) .
- Off-Target Profiling : Query databases (ChEMBL, PubChem) for structural analogs and cross-reference their bioactivity profiles to predict selectivity issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
